2-Methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
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Overview
Description
Chemical Reactions Analysis
2-Methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like N-bromosuccinimide (NBS).
Oxidation and Reduction Reactions:
Scientific Research Applications
2-Methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical studies.
Biology and Medicine:
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-Methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is not well-documented. it is likely to interact with various molecular targets and pathways based on its chemical structure. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
2-Methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate can be compared with other similar compounds such as:
- 2-Methoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-(2-(3-methoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
These compounds share similar core structures but differ in their functional groups, which can significantly influence their chemical properties and applications.
Properties
CAS No. |
477729-23-0 |
---|---|
Molecular Formula |
C23H19BrN2O4 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H19BrN2O4/c1-15-5-3-6-17(11-15)22(27)26-25-14-16-9-10-20(21(12-16)29-2)30-23(28)18-7-4-8-19(24)13-18/h3-14H,1-2H3,(H,26,27)/b25-14+ |
InChI Key |
JBOBMFLNVNEOAB-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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